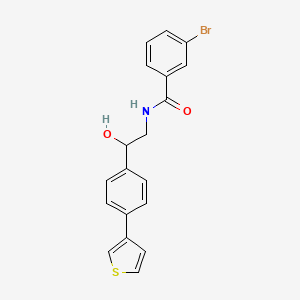

3-溴-N-(2-羟基-2-(4-(噻吩-3-基)苯基)乙基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "3-bromo-N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)benzamide" is a benzamide derivative, which is a class of compounds known for their diverse range of biological activities. Benzamide derivatives are often studied for their potential pharmacological properties, including antitumor, antibacterial, and antifungal activities. The presence of a bromine atom and a thiophene ring in the compound suggests that it may have interesting chemical and physical properties, as well as potential biological activity.

Synthesis Analysis

The synthesis of benzamide derivatives typically involves the condensation of an amine with a carboxylic acid or its derivatives. For example, paper describes the synthesis of N-(3-hydroxyphenyl)benzamide by condensing 3-hydroxyaniline with benzoyl chloride in an aqueous medium. Similarly, the synthesis of the compound would likely involve the condensation of an appropriate amine with a brominated carboxylic acid derivative, possibly under conditions that would promote the formation of the thiophene ring.

Molecular Structure Analysis

X-ray diffraction is a common technique used to determine the molecular structure of crystalline compounds. Paper discusses the use of X-ray diffraction to determine the structure of antipyrine-like derivatives, which are structurally similar to benzamide derivatives. The molecular geometry and vibrational frequencies can also be calculated using density functional theory (DFT), as shown in paper . These techniques would be applicable to analyze the molecular structure of "3-bromo-N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)benzamide".

Chemical Reactions Analysis

Benzamide derivatives can participate in various chemical reactions, including interactions with metal ions to form coordination compounds, as described in paper . The bromine atom in the compound could potentially be involved in substitution reactions, as seen in paper , where a brominated compound reacts with benzenethiols. The thiophene ring could also engage in electrophilic aromatic substitution reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives can be influenced by their molecular structure. For instance, the presence of halogen atoms can affect the compound's melting point, solubility, and reactivity. The intramolecular hydrogen bonding, as observed in paper , can influence the stability and conformation of the molecule. The electronic properties, such as HOMO and LUMO energies, can be calculated using DFT, as shown in paper , providing insight into the compound's reactivity.

Relevant Case Studies

Several papers discuss the biological activities of benzamide derivatives. Paper evaluates the anticancer activity of metal complexes of a benzamide derivative, showing significant toxicity against human colon carcinoma cells. Paper reports on the antifungal activity of various substituted benzamides. These studies suggest that "3-bromo-N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)benzamide" could also possess similar biological activities, warranting further investigation.

科学研究应用

噻吩类似物和致癌性评估

噻吩类似物,如含有噻吩基团的问题化合物,已被合成并评估其潜在致癌性。Ashby 等人的研究。(1978) 合成了已知致癌物联苯胺和 4-氨基联苯的噻吩类似物,评估了它们在体外潜在的致癌性。这项研究强调了含噻吩化合物在了解致癌机制和开发更安全的化学品中的重要性 (Ashby 等人,1978)。

环境修复的高级氧化工艺

Qutob 等人。(2022) 讨论了高级氧化工艺 (AOP) 对扑热息痛的降解,强调了了解有机化合物在环境修复中的反应性和分解产物的重要性。虽然没有直接关系,但对包括溴、噻吩和苯甲酰胺基团在内的复杂有机化合物环境归宿的研究可以为污染缓解策略提供信息 (Qutob 等人,2022)。

药物开发和生物活性

在指定化合物中发现的结构基序,如苯甲酰胺和噻吩,由于其多样的生物活性而在药物开发中很常见。Issar 和 Kakkar (2013) 对 Hoechst 33258 类似物的研究证明了特定结构特征在与 DNA 等生物靶标结合中的效用。这些研究表明具有复杂结构的化合物,包括具有噻吩和苯甲酰胺官能团的化合物,有可能作为药物研究中的先导化合物 (Issar & Kakkar,2013)。

环境污染物和人类健康

对消费品和环境样品中的新型溴化阻燃剂和二苯甲酮-3 的研究突出了对环境中合成有机化合物的存在及其潜在健康影响的担忧。这些研究工作强调了了解合成化合物的环境行为、人体暴露和毒理学的重要性,包括与指定化学物质结构类似的化合物 (Zuiderveen 等人,2020;Kim & Choi,2014)。

作用机制

Target of Action

Compounds with similar structures, such as thiophene derivatives, have been shown to exhibit a variety of biological effects, suggesting they interact with multiple targets .

Mode of Action

Without specific information on “3-bromo-N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)benzamide”, it’s difficult to describe its exact mode of action. Many bioactive compounds work by binding to specific proteins or enzymes, altering their function and leading to changes in cellular processes .

Biochemical Pathways

Thiophene derivatives have been shown to affect a variety of pathways, including those involved in inflammation, cancer, and microbial infections .

Result of Action

Without specific studies, it’s difficult to describe the molecular and cellular effects of “3-bromo-N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)benzamide”. Similar compounds have been shown to have anti-inflammatory, anticancer, and antimicrobial effects .

属性

IUPAC Name |

3-bromo-N-[2-hydroxy-2-(4-thiophen-3-ylphenyl)ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16BrNO2S/c20-17-3-1-2-15(10-17)19(23)21-11-18(22)14-6-4-13(5-7-14)16-8-9-24-12-16/h1-10,12,18,22H,11H2,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKIYLSXSLVHJMQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C(=O)NCC(C2=CC=C(C=C2)C3=CSC=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16BrNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-bromo-N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)benzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(3-Methylphenyl)-3-[8-(oxan-4-yl)-8-azabicyclo[3.2.1]octan-3-yl]urea](/img/structure/B2553682.png)

![N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2553683.png)

![3a,6a-Dimethyl-5-prop-2-enoyl-4,6-dihydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2553688.png)

![N-(2,5-dimethylphenyl)-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2553690.png)

![Dimethyl 5-[(chloroacetyl)amino]isophthalate](/img/structure/B2553691.png)

![Cyclopentyl-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]methanone](/img/structure/B2553694.png)

![1-[1-(6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)propyl]pyrazol-4-amine;hydrochloride](/img/structure/B2553695.png)